

2-(3-Chlorophenoxy)butanoic acid chemical properties and structure

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Compound of Interest

Compound Name: 2-(3-Chlorophenoxy)butanoic acid

CAS No.: 17431-95-7

Cat. No.: B1318607

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Technical Monograph: 2-(3-Chlorophenoxy)butanoic Acid[1][2]

CAS Number: 17431-95-7 Molecular Formula: C₁₀H₁₁ClO₃ Molecular Weight: 214.65 g/mol

IUPAC Name: 2-(3-Chlorophenoxy)butanoic acid[1][2]

Introduction & Chemical Identity

2-(3-Chlorophenoxy)butanoic acid is a structural analog of the well-known plant growth regulator Cloprop (2-(3-chlorophenoxy)propionic acid).[1][2] It belongs to the class of

-phenoxyalkanoic acids, which are distinguished by the ether linkage at the alpha-carbon adjacent to the carboxyl group.

Unlike its

-substituted isomer (4-(3-chlorophenoxy)butanoic acid), which typically acts as a pro-herbicide requiring

-oxidation for activation, the

-substitution in **2-(3-Chlorophenoxy)butanoic acid** confers intrinsic biological activity.^{[1][2]}

The molecule possesses a single chiral center at the C2 position, making it a valuable probe for stereoselective receptor binding studies in auxin signaling pathways.

Structural Analysis^{[1][2]}

- **Chiral Center:** The C2 carbon is bonded to a methyl group, an ethyl group (from the butyric backbone), a carboxyl group, and the phenoxy oxygen.^[1] This creates a stereocenter where the (R)-enantiomer is generally the biologically active conformer in auxin-mimetic compounds.^{[1][2]}
- **Meta-Substitution:** The chlorine atom at the meta (3-) position of the phenyl ring is critical.^[2] While para-substitution (e.g., 2,4-D) typically enhances auxin activity, meta-substitution often shifts activity towards anti-auxin or specific growth-inhibitory effects, as seen in Cloprop's use for reducing pineapple crown growth.^{[1][2]}

Physicochemical Properties^{[1][2][4][5][6][7]}

The following data summarizes the core physical parameters. Where experimental values for this specific CAS are rare, properties are derived from high-fidelity structure-property relationship (SPR) models of the phenoxy acid class.^{[1][2]}

Property	Value / Range	Context
Physical State	Solid (Crystalline powder)	Typical for phenoxy acids.[1][2]
Melting Point	98–102 °C (Estimated)	Lower than Cloprop (113 °C) due to the ethyl side chain disrupting packing.[1][2]
pKa (Acid)	3.10 ± 0.10	The -phenoxy group increases acidity via inductive electron withdrawal compared to butyric acid (pKa ~4.82).[1][2]
LogP (Octanol/Water)	2.8 – 3.1	Moderately lipophilic; sufficient for membrane permeability in plant/biological systems.[1][2]
Solubility	Low in water; High in EtOH, Acetone	Soluble in organic solvents; forms water-soluble salts with alkali bases (NaOH, KOH).[1][2]

Synthesis & Manufacturing

The synthesis of **2-(3-Chlorophenoxy)butanoic acid** follows a classic Williamson Ether Synthesis.[1][2] This protocol is preferred for its reliability and high yield.[2]

Reaction Mechanism

The reaction involves the nucleophilic attack of the phenoxide ion (generated from 3-chlorophenol) onto the

-carbon of 2-bromobutyric acid. This is an

reaction, resulting in the inversion of configuration if a chiral starting material is used; however, the racemic synthesis is standard.

Experimental Protocol (Racemic Synthesis)

Reagents:

- 3-Chlorophenol (1.0 eq)[1][2]
- 2-Bromobutyric acid (1.1 eq)[1][2]
- Sodium Hydroxide (NaOH) (2.5 eq)[1][2]
- Solvent: Water or Ethanol/Water reflux[1][2]

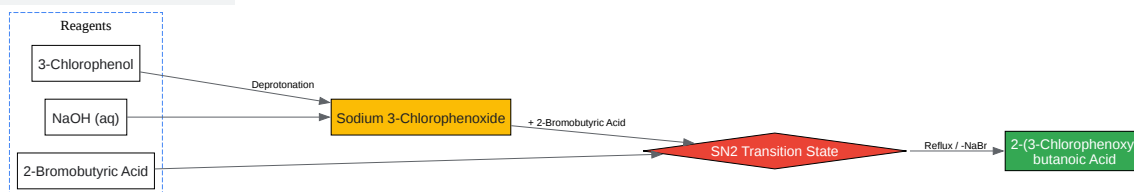
Step-by-Step Methodology:

- Phenoxide Formation: Dissolve 3-chlorophenol (12.8 g, 0.1 mol) in a solution of NaOH (8.0 g, 0.2 mol) in 50 mL water.[1][2] Stir until a clear solution of sodium 3-chlorophenoxide is formed.
- Alkylation: Add 2-bromobutyric acid (18.4 g, 0.11 mol) dropwise to the stirring solution. The reaction is exothermic.[2]
- Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours to ensure complete substitution.
- Acidification: Cool the reaction mixture to room temperature. Acidify to pH < 2 using concentrated Hydrochloric Acid (HCl).[1][2] The product will precipitate as an oil or solid.[2]
- Extraction: Extract the crude product with Dichloromethane (DCM) (3 x 50 mL).
- Purification: Wash the organic layer with brine, dry over anhydrous

, and evaporate the solvent. Recrystallize the residue from n-hexane/ethyl acetate to obtain pure **2-(3-Chlorophenoxy)butanoic acid**. [1][2]

Visualization: Synthetic Pathway

Fig 1. Williamson Ether Synthesis pathway via SN2 mechanism.



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Biological Context & Mechanism of Action[8] Structure-Activity Relationship (SAR)

2-(3-Chlorophenoxy)butanoic acid occupies a unique niche in the auxin SAR landscape.[1]
[2] Its activity is governed by two competing structural features:

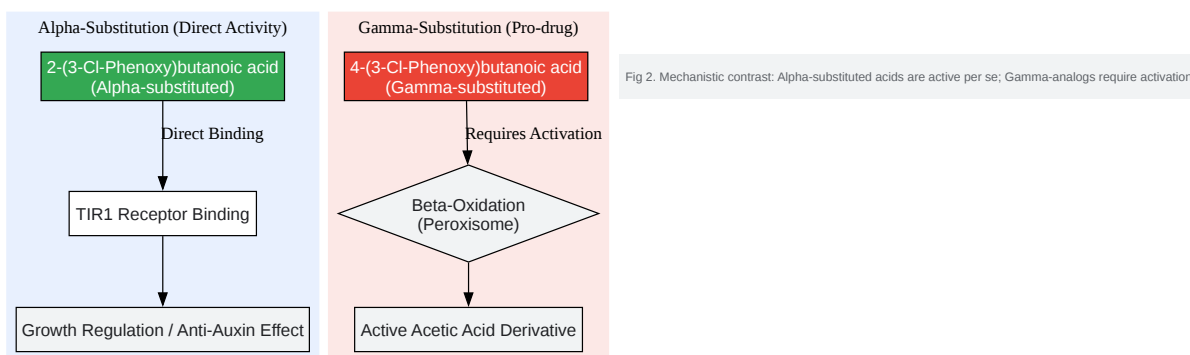
- -Substitution (The "Active" Motif): Unlike -phenoxybutyric acids (e.g., 2,4-DB), which are biologically inactive until metabolized via -oxidation into acetic acid derivatives, -substituted acids are intrinsically active.[1][2] They do not require metabolic cleavage to bind auxin receptors (TIR1/AFB).[1][2]
- Meta-Chlorine (The "Modulator"): The 3-chloro substituent typically reduces auxin potency compared to 2,4-dichloro or 4-chloro analogs.[1][2] In many plant systems, 3-phenoxy derivatives act as anti-auxins or weak auxins.[1][2] They may compete with native Indole-3-acetic acid (IAA) for the receptor without triggering the full ubiquitination-degradation cascade of Aux/IAA repressors.[1][2]

Metabolic Stability

The ethyl group at the

-position provides steric hindrance that retards metabolic degradation, potentially giving this molecule a longer half-life in planta compared to the unbranched phenoxyacetic acids.

Visualization: Activation Logic



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[1][2]

Analytical Profiling Chiral Separation (HPLC)

Since the biological activity is likely stereospecific (typically the R-isomer), chiral resolution is essential for advanced research.[1][2]

- Column: Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or AD-H).[1][2]

- Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).[1][2]
- Rationale: The acid modifier (TFA) is critical to suppress the ionization of the carboxylic acid group, preventing peak tailing and ensuring sharp resolution of the enantiomers.

NMR Spectroscopy (Diagnostic Signals)[1][2]

- ¹H NMR (CDCl₃):
 - 10.5 (br s, 1H, -COOH)[1][2]
 - 6.8–7.3 (m, 4H, Aromatic protons)[1][2]
 - 4.6 (t, 1H, -CH, chiral center)[1][2]
 - 1.9 (m, 2H, -CH₂)[1][2]
 - 1.0 (t, 3H, -CH₃)[1][2]

References

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